Phe-Arg beta-naphthylamide dihydrochloride
Overview
Description
Phe-Arg beta-naphthylamide dihydrochloride is a peptidomimetic compound known for its role as an efflux pump inhibitor. It is particularly effective against the major multidrug resistance efflux transporters of Gram-negative bacteria, such as Pseudomonas aeruginosa . This compound is used to lower fluoroquinolone resistance in bacteria, making it a valuable tool in antimicrobial research .
Mechanism of Action
Target of Action
Phe-Arg beta-naphthylamide dihydrochloride, also known as PAbetaN dihydrochloride, primarily targets the major multidrug resistance efflux transporters of Gram-negative bacteria . These transporters play a crucial role in the expulsion of toxic substances and antibiotics, contributing to the bacteria’s survival and drug resistance.
Mode of Action
PAbetaN dihydrochloride acts as an efflux pump inhibitor (EPI) . By inhibiting the function of efflux pumps, it prevents the expulsion of antibiotics from the bacterial cells, thereby enhancing the effectiveness of antibiotic treatments .
Biochemical Pathways
The compound’s action on efflux pumps affects the antibiotic resistance pathways in Gram-negative bacteria. By inhibiting efflux pumps, PAbetaN dihydrochloride disrupts the bacteria’s ability to expel antibiotics, making them more susceptible to these drugs .
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it could be well-absorbed and distributed in the body .
Result of Action
The primary result of PAbetaN dihydrochloride’s action is the lowering of fluoroquinolone resistance in bacteria such as Pseudomonas aeruginosa . By inhibiting the efflux pumps, it increases the intracellular concentration of antibiotics, enhancing their effectiveness against the bacteria .
Biochemical Analysis
Biochemical Properties
Phe-Arg beta-naphthylamide dihydrochloride interacts with various enzymes and proteins. It is a substrate for dipeptidyl aminopeptidase I (cathepsin C) . The nature of these interactions involves the compound’s ability to inhibit efflux pumps, which are proteins that extrude substances out of cells .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an efflux pump inhibitor. It can increase the accumulation of efflux pump substrates inside the cell . This can influence cell function by altering the concentration of various substances within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the action of efflux pumps . This inhibition can lead to an increase in the intracellular concentration of various substances, potentially leading to changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways related to efflux pumps
Transport and Distribution
As an efflux pump inhibitor, this compound can influence its own transport and distribution within cells and tissues . It can increase its own intracellular accumulation by inhibiting the action of efflux pumps .
Subcellular Localization
Given its role as an efflux pump inhibitor, it is likely to be found in proximity to these proteins, which are typically located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Arg beta-naphthylamide dihydrochloride involves the coupling of phenylalanine and arginine residues with beta-naphthylamide. The reaction typically requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions to preserve the integrity of the amino acid residues.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Phe-Arg beta-naphthylamide dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amine and carboxyl groups in its structure . These reactions can be used to modify the compound for various applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carbodiimides for coupling reactions and strong acids or bases for deprotection steps . The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from the reactions of this compound include various peptide derivatives and conjugates that can be used for further research and development .
Scientific Research Applications
Phe-Arg beta-naphthylamide dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Phe-Arg beta-naphthylamide dihydrochloride is unique in its ability to inhibit a broad spectrum of bacterial efflux pumps. Similar compounds include:
Arg-Arg beta-naphthylamide trihydrochloride: Another efflux pump inhibitor with a similar structure but different specificity.
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: A peptide substrate used in protease assays.
L-Arginine beta-naphthylamide hydrochloride: A related compound used in enzymatic studies.
These compounds share structural similarities but differ in their specific applications and targets, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMOHLDHMZGMS-IXOXMDGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-99-5 | |
Record name | 100929-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Phe-Arg beta-naphthylamide dihydrochloride in studying macrolide resistance?
A1: this compound is utilized as an efflux pump inhibitor in the study. The research focuses on characterizing a novel macrolide efflux gene, mef(B), found in Escherichia coli isolates. The researchers cloned the mef(B) gene and observed that it conferred resistance to erythromycin and azithromycin. The resistance conferred by mef(B) could be partially inhibited by this compound, suggesting that the mef(B) gene product likely functions as an efflux pump []. This information helps understand the resistance mechanism employed by mef(B).
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